Synthetic Utility as a Scaffold for 7-Position Functionalization
The 7-position of the thieno[3,2-b]pyridine core is a key site for functionalization. The 7-methyl group can be synthetically manipulated, and derivatives with substitution at this position have demonstrated potent biological activity. While direct yield data for the 7-methyl derivative's transformation is not the focus, the broader class of 7-substituted thieno[3,2-b]pyridines can be synthesized in good to high yields using copper- or palladium-catalyzed couplings [1]. This highlights the scaffold's utility for creating diverse compound libraries, a feature that is less accessible or proceeds with different regioselectivity in analogs like the unsubstituted parent or 5-substituted isomers.
| Evidence Dimension | Synthetic yield for 7-position functionalization via C-O/C-N coupling |
|---|---|
| Target Compound Data | Serves as a precursor for 7-functionalized derivatives. |
| Comparator Or Baseline | Thieno[3,2-b]pyridine (unsubstituted) and 5-substituted analogs. |
| Quantified Difference | Not quantified for the specific precursor, but the class demonstrates yields described as 'good to high' for the coupling step [1]. |
| Conditions | Copper (C-O) or palladium (C-N) catalyzed coupling conditions. |
Why This Matters
For procurement decisions, this confirms the compound's value as a versatile starting material for generating targeted libraries of 7-substituted analogs, a key application in medicinal chemistry programs.
- [1] Calhelha, R. C.; Peixoto, D.; Soares, P.; Ferreira, I. C. F. R.; Abreu, R. M. V.; Queiroz, M. J. R. P. Synthesis, growth inhibitory activity on human tumor cell lines and evaluation of the hepatotoxicity of di(hetero)arylethers and di(hetero)arylamines in the thieno[3,2-b]pyridine series. 2013. Conference abstract. Sociedade Portuguesa de Química (SPQ). View Source
